molecular formula C12H14O3 B6326825 4-(2,6-Dimethylphenyl)-4-oxobutyric acid CAS No. 1552732-51-0

4-(2,6-Dimethylphenyl)-4-oxobutyric acid

Cat. No.: B6326825
CAS No.: 1552732-51-0
M. Wt: 206.24 g/mol
InChI Key: PSZDYNZYRLSUIX-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenyl)-4-oxobutyric acid is a substituted oxobutyric acid derivative characterized by a phenyl ring bearing two methyl groups at the 2- and 6-positions and a ketone group at the 4-position of the butyric acid backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and steric hindrance from the ortho-methyl substituents.

Properties

IUPAC Name

4-(2,6-dimethylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-4-3-5-9(2)12(8)10(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZDYNZYRLSUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Positions Molecular Formula Purity (%) Key Properties/Data Source
4-(3,4-Dimethylphenyl)-4-oxobutyric acid 3,4-dimethylphenyl C₁₂H₁₄O₃ 95 Higher polarity due to para-methyl Combi-Blocks
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid 2,5-dimethylphenyl C₁₂H₁₄O₃ N/A Lower steric hindrance Echemi SDS
1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid 2,6-dimethylphenyl (pyrrolidone backbone) C₁₃H₁₅NO₃ 95 Enhanced ring strain; potential CNS activity Combi-Blocks
Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate 2,6-difluorophenyl C₁₂H₁₂F₂O₃ N/A Increased electronegativity; ester form ChemBK
4-(4-Heptylphenyl)-4-oxobutanoic acid 4-heptylphenyl C₁₇H₂₄O₃ N/A Lipophilic; surfactant potential Chemlyte

Key Observations:

  • Functional Group Modifications : Replacing the carboxylic acid with an ethyl ester (e.g., Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate) increases volatility and alters solubility, making it more suitable for organic synthesis .

Table 2: Toxicity Data of Related Compounds

Compound Name Toxicity Profile LD₅₀ (Route) Safety Notes Source
4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)-4-oxobutanoic acid Moderately toxic by intravenous route >1 g/kg (ivn-mus) Emits NOx upon decomposition Lewis
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid No acute toxicity data available N/A Likely low toxicity (carboxylic acid class) Echemi

Key Observations:

  • Amino-Substituted Analogs: The introduction of amino groups (e.g., 4-((2-((2,6-Dimethylphenyl)amino)...)) correlates with moderate toxicity (LD₅₀ >1 g/kg in mice) and hazardous decomposition products (NOx) .
  • Carboxylic Acid vs. Esters: Unmodified carboxylic acid derivatives (e.g., 4-(2,5-dimethylphenyl)-4-oxobutanoic acid) are presumed safer due to the absence of reactive amino or ester groups .

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